N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a triazolopyrazine core, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine and thiophene-2-carboxylic acid.
Step-by-Step Synthesis:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and improve safety.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazolopyrazine core or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.
Industry
Polymer Science: Incorporated into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine: Shares the triazolopyrazine core but lacks the thiophene ring.
Thiophene-2-carboxylic acid derivatives: Similar thiophene structure but different functional groups.
Uniqueness
Structural Complexity: The combination of the triazolopyrazine core with a thiophene ring and a hydroxy group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-10(6-8-2-1-5-20-8)14-7-9-15-16-11-12(19)13-3-4-17(9)11/h1-5H,6-7H2,(H,13,19)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBNPOFCYMTOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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